Cas no 22227-26-5 (3,5-Bis(trifluoromethyl)benzamide)

3,5-Bis(trifluoromethyl)benzamide 化学的及び物理的性質
名前と識別子
-
- 3,5-bis(trifluoromethyl)benzamide
- 3,5-Bis(trifiuoromethyl)benzamide
- 3,5-Di(trifluoromethyl)benzamide
- 3,5-bis-trifluoromethyl-benzamide
- 3,5-Bis(trifluoromethyl)-benzamide
- Benzamide, 3,5-bis(trifluoromethyl)-
- YNOPIKHMZIOWHS-UHFFFAOYSA-N
- YNOPIKHMZIOWHS-UHFFFAOYSA-
- 3,5-bis-(trifluoromethyl)benzamide
- SBB101835
- 7607AD
- Benzamide,3,5-bis(trifluoromethyl)-
- FC0953
- 3,5-Bis(trifluoromethyl)benzamide
-
- MDL: MFCD00015511
- インチ: 1S/C9H5F6NO/c10-8(11,12)5-1-4(7(16)17)2-6(3-5)9(13,14)15/h1-3H,(H2,16,17)
- InChIKey: YNOPIKHMZIOWHS-UHFFFAOYSA-N
- ほほえんだ: FC(C1C([H])=C(C(N([H])[H])=O)C([H])=C(C(F)(F)F)C=1[H])(F)F
- BRN: 4734142
計算された属性
- せいみつぶんしりょう: 257.02800
- どういたいしつりょう: 257.028
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 7
- 重原子数: 17
- 回転可能化学結合数: 1
- 複雑さ: 275
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.1
- トポロジー分子極性表面積: 43.1
- ひょうめんでんか: 0
- 互変異性体の数: 2
じっけんとくせい
- 色と性状: 不明2。密度(g/ml、25/4℃)
- 密度みつど: 1.468
- ゆうかいてん: 162.0 to 165.0 deg-C
- ふってん: 193.3 °C at 760 mmHg
- フラッシュポイント: 70.7 °C
- 屈折率: 1.428
- PSA: 43.09000
- LogP: 3.52340
3,5-Bis(trifluoromethyl)benzamide セキュリティ情報
- 危害声明: Irritant
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
- 危険カテゴリコード: R22;R36/37/38
- セキュリティの説明: S22-S26-S36/37/39
-
危険物標識:
- リスク用語:R22; R36/37/38
- セキュリティ用語:S22;S26;S36/37/39
- 危険レベル:IRRITANT
3,5-Bis(trifluoromethyl)benzamide 税関データ
- 税関コード:2924299090
- 税関データ:
中国税関番号:
2924299090概要:
2924299090.他の環状アミド(環状ウレタンを含む)(それらの誘導体及びその塩を含む)。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:30.0%
申告要素:
製品名称、成分含有量、用途、包装
要約:
2924299090.他の環状アミド(環状ウレタンを含む)及びその誘導体、その塩。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:30.0%
3,5-Bis(trifluoromethyl)benzamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Oakwood | 006001-25g |
3,5-Bis(trifluoromethyl)benzamide |
22227-26-5 | 99% | 25g |
$145.00 | 2024-07-19 | |
TRC | T790768-100mg |
3,5-Bis(trifluoromethyl)benzamide |
22227-26-5 | 100mg |
$ 65.00 | 2022-06-02 | ||
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD19464-10g |
3,5-Bis(trifluoromethyl)benzamide |
22227-26-5 | 97% | 10g |
¥237.0 | 2022-03-01 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R001628-25g |
3,5-Bis(trifluoromethyl)benzamide |
22227-26-5 | 98% | 25g |
¥200 | 2024-05-24 | |
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | B1882-5G |
3,5-Bis(trifluoromethyl)benzamide |
22227-26-5 | >98.0%(GC) | 5g |
¥435.00 | 2024-04-17 | |
Fluorochem | 006001-100g |
3,5-Bis(trifluoromethyl)benzamide |
22227-26-5 | 97% | 100g |
£299.00 | 2022-03-01 | |
Apollo Scientific | PC3065-5g |
3,5-Bis(trifluoromethyl)benzamide |
22227-26-5 | 97% | 5g |
£27.00 | 2024-07-28 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B1882-5g |
3,5-Bis(trifluoromethyl)benzamide |
22227-26-5 | 98.0%(GC) | 5g |
¥990.0 | 2022-06-10 | |
abcr | AB103444-5 g |
3,5-Bis(trifluoromethyl)benzamide, 98%; . |
22227-26-5 | 98% | 5g |
€40.50 | 2022-09-01 | |
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | B23917-1g |
3,5-Bis(trifluoromethyl)benzamide, 97% |
22227-26-5 | 97% | 1g |
¥322.00 | 2022-07-16 |
3,5-Bis(trifluoromethyl)benzamide 関連文献
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Marco Galeotti,Michela Salamone,Massimo Bietti Chem. Soc. Rev. 2022 51 2171
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Chaozhihui Cheng,De Chen,Yang Li,Jian-Nan Xiang,Jin-Heng Li Org. Chem. Front. 2023 10 943
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Samantha Lau,Cei B. Provis-Evans,Alexander P. James,Ruth L. Webster Dalton Trans. 2021 50 10696
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Mark D. Straub,Erik T. Ouellette,Michael A. Boreen,Jacob A. Branson,Alex Ditter,A. L. David Kilcoyne,Trevor D. Lohrey,Matthew A. Marcus,Maria Paley,José Ramirez,David K. Shuh,Stefan G. Minasian,John Arnold Chem. Commun. 2021 57 4954
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Niu-niu Zhang,Zhi-yong Liu,Jie Liang,Yun-xiang Tang,Lu Qian,Ya-min Gao,Tian-yu Zhang,Ming Yan Med. Chem. Commun. 2018 9 1293
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Luke A. Marchetti,Tobias Kr?mer,Robert B. P. Elmes Org. Biomol. Chem. 2022 20 7056
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Tejaswi Jella,Malladi Srikanth,Yarasi Soujanya,Surya Prakash Singh,Lingamallu Giribabu,Ashraful Islam,Liyuan Han,Idriss Bedja,Ravindra Kumar Gupta Mater. Chem. Front. 2017 1 947
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Krishna Kumar,Bhuvnesh Singh,Soumyadip Hore,Ravi P Singh New J. Chem. 2021 45 13747
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9. Trifluoromethylated nucleic acid analogues capable of self-assembly through hydrophobic interactionsRuoWen Wang,Chunming Wang,Yang Cao,Zhi Zhu,Chaoyong Yang,Jianzhong Chen,Feng-Ling Qing,Weihong Tan Chem. Sci. 2014 5 4076
3,5-Bis(trifluoromethyl)benzamideに関する追加情報
Recent Advances in the Study of 3,5-Bis(trifluoromethyl)benzamide (CAS: 22227-26-5) in Chemical Biology and Pharmaceutical Research
3,5-Bis(trifluoromethyl)benzamide (CAS: 22227-26-5) has emerged as a compound of significant interest in chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. Recent studies have explored its role as a versatile intermediate in the synthesis of bioactive molecules, particularly in the development of kinase inhibitors and antimicrobial agents. This research brief synthesizes the latest findings on this compound, highlighting its chemical properties, biological activities, and potential applications in drug discovery.
One of the key areas of investigation has been the compound's utility in medicinal chemistry. Researchers have demonstrated that 3,5-Bis(trifluoromethyl)benzamide serves as a critical building block for the synthesis of novel kinase inhibitors, which are pivotal in targeting cancer pathways. The trifluoromethyl groups enhance the compound's metabolic stability and binding affinity, making it a valuable scaffold for drug design. Recent publications in journals such as the Journal of Medicinal Chemistry have detailed its incorporation into potent inhibitors of protein kinases, showcasing its role in advancing targeted cancer therapies.
In addition to its applications in oncology, 3,5-Bis(trifluoromethyl)benzamide has been investigated for its antimicrobial properties. Studies have revealed that derivatives of this compound exhibit significant activity against a range of bacterial and fungal pathogens. The mechanism of action appears to involve disruption of microbial cell membranes and inhibition of essential enzymes, as reported in recent microbiological research. These findings suggest potential for developing new antimicrobial agents to address the growing challenge of antibiotic resistance.
Another notable area of research focuses on the compound's physicochemical properties and their implications for drug delivery. The presence of trifluoromethyl groups imparts high lipophilicity, which can influence pharmacokinetic profiles. Recent work published in the European Journal of Pharmaceutical Sciences has explored strategies to optimize the bioavailability of 3,5-Bis(trifluoromethyl)benzamide derivatives, including the use of prodrug formulations and nanoparticle-based delivery systems. These advancements are critical for translating laboratory findings into clinically viable therapeutics.
Looking ahead, the versatility of 3,5-Bis(trifluoromethyl)benzamide continues to inspire innovative research. Ongoing studies are investigating its potential in other therapeutic areas, such as neurodegenerative diseases and inflammation. Furthermore, computational modeling and high-throughput screening are being employed to identify new derivatives with enhanced efficacy and reduced toxicity. As the field progresses, this compound is poised to remain a focal point in the intersection of chemical biology and pharmaceutical development.
In conclusion, 3,5-Bis(trifluoromethyl)benzamide (CAS: 22227-26-5) represents a promising scaffold with diverse applications in drug discovery. Its unique chemical properties and demonstrated biological activities underscore its value as a tool for developing next-generation therapeutics. Continued research and collaboration across disciplines will be essential to fully realize its potential in addressing unmet medical needs.
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